2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-N-(2-chlorobenzyl)-2-oxoacetamide
Description
2-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-N-(2-chlorobenzyl)-2-oxoacetamide is a synthetic acetamide derivative characterized by a piperazine core substituted with a benzo[d][1,3]dioxole (methylenedioxyphenyl) group and an N-(2-chlorobenzyl)-2-oxoacetamide moiety. Its synthesis involves the reaction of 2-(piperazin-1-yl)pyrimidine with piperonal (benzo[d][1,3]dioxole-5-carbaldehyde) followed by conjugation with 2-chlorobenzylamine derivatives, yielding a purity of 86% under optimized conditions . Its design aligns with trends in medicinal chemistry targeting neurotransmitter receptors or antimicrobial agents, given the piperazine and acetamide motifs’ prevalence in bioactive molecules .
Properties
IUPAC Name |
2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-N-[(2-chlorophenyl)methyl]-2-oxoacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O4/c22-17-4-2-1-3-16(17)12-23-20(26)21(27)25-9-7-24(8-10-25)13-15-5-6-18-19(11-15)29-14-28-18/h1-6,11H,7-10,12-14H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCSCNVPOUFLRSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)C(=O)NCC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-N-(2-chlorobenzyl)-2-oxoacetamide , often referred to as a derivative of piperazine, exhibits significant biological activity that merits detailed exploration. This article synthesizes various research findings regarding its pharmacological properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 377.86 g/mol. The structure features a piperazine ring substituted with a benzo[d][1,3]dioxole moiety and a chlorobenzyl group, contributing to its diverse biological activities.
Biological Activity Overview
Research indicates that compounds similar to this compound possess a range of biological activities:
Anti-Cancer Activity
Studies have shown that derivatives containing the benzo[d][1,3]dioxole structure exhibit cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity : Compounds with similar structures demonstrated varying levels of cytotoxicity against solid tumor cell lines, with some derivatives inducing apoptosis through the modulation of pro-inflammatory cytokines like IL-6 and TNF-α .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A549 (Lung) | 25 | Apoptosis via IL-6 modulation |
| MCF7 (Breast) | 30 | TNF-α release inhibition |
Anti-Inflammatory Activity
The compound's ability to modulate inflammatory pathways has been noted:
- Cytokine Release : It has been observed that certain derivatives can significantly reduce the release of pro-inflammatory cytokines in vitro, suggesting potential for inflammatory condition treatment .
Antimicrobial Activity
While the antimicrobial efficacy of benzodioxole derivatives is generally limited, some studies report moderate activity against specific bacterial strains:
- Bacterial Inhibition : Compounds similar to the target compound have shown effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli, with varying degrees of success depending on structural modifications .
Case Studies
- Study on Cytotoxic Effects : A study investigating the effects of piperazine derivatives on cancer cell lines found that modifications to the benzo[d][1,3]dioxole structure enhanced cytotoxicity against breast and lung cancer cells .
- Inflammation Modulation : Another research effort focused on the anti-inflammatory properties of piperazine derivatives indicated that specific substitutions could lead to significant reductions in cytokine production in macrophage cultures .
Scientific Research Applications
- Molecular Formula : C21H22ClN3O4
- Molecular Weight : 415.87 g/mol
- CAS Number : 920262-38-0
- Purity : Typically around 95% .
Antimicrobial Activity
Anticancer Properties
Neurological Applications
Case Studies
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Key Differences
The compound belongs to a broader class of 2-oxoacetamide derivatives with piperazine-linked aromatic substituents. Below is a comparative analysis with structurally related compounds:
Table 1: Structural and Functional Comparison of Selected 2-Oxoacetamide Derivatives
Key Observations:
Substituent Effects on Bioactivity: Compounds with benzo[d]thiazole sulfonyl groups (e.g., 47, 49) exhibit pronounced antimicrobial and antifungal activities, likely due to enhanced electron-withdrawing properties and membrane permeability . The N-(2-chlorobenzyl) substituent in the target compound introduces ortho-substitution, which could hinder rotational freedom compared to para-substituted analogues (e.g., 4p, 4q), possibly affecting receptor binding .
Synthetic Utility :
- Ethyl ester derivatives (e.g., ethyl 2-oxoacetate) serve as precursors for amide formation, highlighting the versatility of the 2-oxoacetamide scaffold in medicinal chemistry .
Structural Diversity :
- Replacement of the piperazine core with other heterocycles (e.g., thiazole in compound 49) or altering N-aryl groups significantly modulates biological activity, underscoring the importance of substituent optimization .
Pharmacological and Physicochemical Comparisons
- Metabolic Stability : The methylenedioxyphenyl group in the target compound may resist oxidative metabolism compared to simpler aryl groups, extending half-life .
Research Findings and Implications
- Antimicrobial Potential: While the target compound’s activity is uncharacterized, structural parallels to active molecules (e.g., compound 47) suggest plausible efficacy against gram-positive bacteria or fungi. Further in vitro screening is warranted .
- Receptor Targeting : Piperazine-containing compounds often interact with dopamine or serotonin receptors. For example, piribedil (a related piperazine derivative) acts as a dopamine agonist, implying possible CNS applications for the target compound .
Q & A
Q. Key Challenges :
- Selectivity : Competing reactions at the piperazine nitrogen require strict stoichiometric control .
- Purity Monitoring : Impurities from incomplete coupling or oxidation are detected via HPLC (C18 column, acetonitrile/water gradient) .
Advanced: How does the substitution pattern on the benzodioxole ring affect binding affinity to target receptors?
Methodological Answer :
Structure-activity relationship (SAR) studies suggest:
- Electron-Donating Groups : Methoxy substitutions at the benzodioxole 5-position enhance π-π stacking with aromatic residues in receptor pockets (e.g., serotonin 5-HT₂A) .
- Steric Effects : Bulkier substituents reduce affinity due to clashes with hydrophobic binding pockets, as shown in docking simulations (AutoDock Vina) .
Q. Methodological Answer :
- ¹H/¹³C NMR : Assign peaks to confirm the benzodioxole (δ 6.8–7.1 ppm), piperazine (δ 2.5–3.5 ppm), and 2-chlorobenzyl (δ 4.6 ppm) moieties .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (C₂₁H₂₁ClN₃O₄⁺, calc. 414.1218) .
- HPLC-PDA : Monitor purity (>95%) using a C18 column and 60:40 acetonitrile/water mobile phase .
Advanced: What in vitro models are appropriate for evaluating its pharmacokinetic properties?
Q. Methodological Answer :
- Metabolic Stability : Incubate with liver microsomes (human or rat) and quantify parent compound via LC-MS/MS .
- CYP Inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates .
- Plasma Protein Binding : Use equilibrium dialysis (phosphate buffer, pH 7.4) to measure unbound fraction .
Key Finding : Related piperazine derivatives show moderate microsomal stability (t₁/₂ = 45 min) but high plasma protein binding (>90%) .
Basic: What are the key structural motifs that contribute to its potential bioactivity?
Q. Methodological Answer :
- Benzodioxole : Enhances lipophilicity and membrane permeability (LogP ≈ 2.8) .
- Piperazine Core : Facilitates hydrogen bonding with Asp residues in GPCRs .
- 2-Chlorobenzyl Group : Improves selectivity for CNS targets via van der Waals interactions .
Advanced: How can computational methods predict its metabolic pathways?
Q. Methodological Answer :
- In Silico Tools : Use Schrödinger’s MetaSite to identify vulnerable sites (e.g., piperazine N-oxidation, benzodioxole O-dealkylation) .
- MD Simulations : Analyze binding modes in CYP3A4 (NADPH-dependent oxidation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
